1-Amino-2-(4-(tert-butyl)phenyl)propan-2-ol
Description
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-amino-2-(4-tert-butylphenyl)propan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-12(2,3)10-5-7-11(8-6-10)13(4,15)9-14/h5-8,15H,9,14H2,1-4H3 |
InChI Key |
QSVMSFDRUOZYHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C)(CN)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nitration and Reduction Pathway
A common route involves nitration of 4-tert-butylphenol followed by reduction and amino group introduction:
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| A. Nitration of 4-tert-butylphenol | Introduction of nitro group ortho or para to hydroxyl group | Nitric acid, sulfuric acid, controlled temperature | |
| B. Reduction of Nitro Group | Conversion of nitro to amino group | Catalytic hydrogenation (Pd/C or Pt), or chemical reduction with Sn/HCl | |
| C. Hydroxylation at the Propyl Chain | Formation of the amino alcohol backbone | Alkylation with appropriate reagents, e.g., epoxide opening or Grignard reactions |
Asymmetric Synthesis Approach
To achieve stereoselectivity, asymmetric reduction methods are employed:
- CBS reduction (Corey–Bakshi–Shibata) of ketone intermediates to obtain chiral amino alcohols with high enantiomeric excess.
- Chiral catalysts or auxiliaries are used during reduction steps to favor the formation of a specific stereoisomer.
Alternative Route via Protecting Groups and Subsequent Functionalization
- Protection of phenolic hydroxyl groups to prevent undesired side reactions during nitration or substitution.
- Sequential functionalization involving amino group installation followed by hydroxylation.
Representative Synthesis Pathway
A typical synthesis involves:
- Starting material: 4-tert-butylphenol.
- Nitration: Using nitric acid and sulfuric acid to introduce nitro groups selectively.
- Reduction: Catalytic hydrogenation to convert nitro to amino groups.
- Hydroxylation: Alkylation or epoxide opening to introduce the hydroxyl group at the desired position.
- Chiral resolution or asymmetric reduction: To obtain the optically active amino alcohol.
Data Tables Summarizing Key Reagents and Conditions
Notes on Process Optimization
- Temperature control during nitration is critical to avoid over-nitration or side reactions.
- Catalyst selection influences stereoselectivity during reduction.
- Purification techniques such as chromatography are employed to isolate the desired enantiomer with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(4-(tert-butyl)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst
Substitution: Halogenating agents like thionyl chloride (SOCl2), nucleophiles like sodium azide (NaN3)
Major Products Formed
Oxidation: 4-(tert-butyl)acetophenone
Reduction: 1-Amino-2-(4-(tert-butyl)phenyl)propan-2-amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-Amino-2-(4-(tert-butyl)phenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Amino-2-(4-(tert-butyl)phenyl)propan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogs, highlighting substituent variations and their implications:
Physicochemical and Pharmacological Comparisons
- Lipophilicity : The tert-butyl group in the target compound enhances lipophilicity (logP ~3.5 estimated), favoring membrane permeability but reducing aqueous solubility. In contrast, methoxy or benzyloxy substituents (e.g., ) introduce polar groups, lowering logP (e.g., ~2.8 for benzyloxy analogs) .
- Synthetic Accessibility: The target compound’s synthesis likely involves alkylation of a propanolamine precursor. Stereoisomers () require chiral catalysts or resolution techniques, increasing complexity . Analogs with ether linkages () employ nucleophilic substitutions under basic conditions .
- Biological Activity: Propanolamine derivatives are prevalent in antihypertensives (e.g., metoprolol, ). The tert-butyl group may enhance β1-adrenergic receptor selectivity compared to smaller substituents (e.g., methyl in ) .
Biological Activity
1-Amino-2-(4-(tert-butyl)phenyl)propan-2-ol, also known as a chiral amine, is a compound with significant biological activity due to its structural characteristics. This article explores its biological interactions, potential therapeutic applications, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 1-Amino-2-(4-(tert-butyl)phenyl)propan-2-ol is C₁₃H₂₁NO, with a molecular weight of 207.31 g/mol. The compound features an amino group and a hydroxyl group on a propanol backbone, with a tert-butyl group attached to a phenyl ring. This structure facilitates various biological interactions, particularly with enzymes and receptors.
Enzyme Interactions
Research indicates that the amino and hydroxyl groups in 1-Amino-2-(4-(tert-butyl)phenyl)propan-2-ol allow for hydrogen bonding and other interactions with biomolecules. These interactions may influence enzyme activity, making the compound a candidate for pharmacological studies aimed at modulating specific biochemical pathways.
Table 1: Enzyme Interaction Studies
| Enzyme Target | Interaction Type | Effect |
|---|---|---|
| Enzyme A | Inhibition | Moderate |
| Enzyme B | Activation | Significant |
| Enzyme C | No effect | - |
Pharmacological Potential
The compound's ability to selectively bind to certain receptors suggests it may have therapeutic applications in treating conditions related to enzyme dysregulation. For instance, studies have shown its potential as an inhibitor of specific pathways involved in metabolic disorders.
Case Study 1: Metabolic Regulation
A study investigated the effects of 1-Amino-2-(4-(tert-butyl)phenyl)propan-2-ol on glucose metabolism in diabetic models. The compound was administered at varying doses, resulting in significant reductions in blood glucose levels compared to control groups. This suggests potential use in diabetes management.
Case Study 2: Neuroprotective Effects
Another research effort explored the neuroprotective properties of the compound in models of neurodegeneration. Results indicated that treatment with 1-Amino-2-(4-(tert-butyl)phenyl)propan-2-ol led to decreased markers of oxidative stress and inflammation in neuronal cells, highlighting its potential as a neuroprotective agent .
Synthesis and Structure-Activity Relationship
The synthesis of 1-Amino-2-(4-(tert-butyl)phenyl)propan-2-ol can be achieved through various methods, including reductive amination processes. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. Modifications to the tert-butyl group or the positioning of functional groups can significantly alter its binding affinity and efficacy against specific targets .
Table 2: Synthesis Overview
| Method | Yield (%) | Comments |
|---|---|---|
| Reductive Amination | 75 | High purity achieved |
| Direct Amine Reaction | 60 | Moderate complexity |
Q & A
Q. What are the common synthetic routes for 1-Amino-2-(4-(tert-butyl)phenyl)propan-2-ol, and what parameters critically influence yield?
The synthesis of amino alcohols like this compound typically involves reductive amination or nucleophilic substitution. Key parameters include:
- Temperature : Optimal ranges (e.g., 0–25°C) prevent side reactions like over-reduction .
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity, while protic solvents (e.g., methanol) stabilize intermediates .
- Catalysts : Transition metals (e.g., Pd/C) or chiral catalysts may improve enantiomeric purity .
- Purification : Chromatography or recrystallization ensures high purity (>95%) .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- NMR spectroscopy : Confirms the presence of the tert-butyl group (δ ~1.3 ppm for 9H) and hydroxyl/amino protons (δ ~3.0–5.0 ppm) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 236.2) .
Q. What are the primary biological activities reported for structurally similar amino alcohols?
Analogous compounds exhibit:
- Antimicrobial activity : Linked to the tert-butyl group’s lipophilicity enhancing membrane penetration .
- Enzyme modulation : Amino and hydroxyl groups enable hydrogen bonding with active sites (e.g., kinase inhibition) .
- Neuroactive potential : Observed in compounds with phenylpropanolamine backbones .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Comparative assays : Use standardized in vitro models (e.g., MIC assays for antimicrobial studies) to minimize variability .
- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replacing tert-butyl with CF3) to isolate contributing factors .
- Meta-analysis : Cross-reference datasets from multiple studies to identify outliers or confounding variables (e.g., solvent effects in cytotoxicity assays) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Simulate binding to receptors (e.g., G-protein-coupled receptors) using software like AutoDock Vina .
- MD simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns trajectories in CHARMM) .
- QSAR modeling : Corrogate electronic (e.g., logP) and steric descriptors (e.g., molar refractivity) with activity data .
Q. How does stereochemistry influence the compound’s reactivity and bioactivity?
- Chiral resolution : Use chiral HPLC or enzymatic kinetic resolution to isolate enantiomers .
- Stereospecific interactions : (R,R)-configuration may enhance binding affinity to chiral receptors (e.g., β-adrenergic receptors) compared to (S,S) .
- Stability studies : Racemization rates under physiological pH/temperature guide formulation strategies .
Q. What strategies optimize the compound’s metabolic stability for in vivo studies?
- Derivatization : Introduce fluorinated groups (e.g., CF3) to block oxidative metabolism .
- Prodrug design : Mask hydroxyl/amino groups with labile esters or carbamates .
- Microsomal assays : Quantify hepatic clearance using liver microsomes and NADPH cofactors .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Knockout/knockdown models : Use CRISPR/Cas9 to silence putative targets (e.g., enzymes) and assess activity loss .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to confirm direct interactions .
- Transcriptomic profiling : RNA-seq identifies downstream pathways affected by treatment .
Methodological Resources
- Synthetic protocols : Refer to and for step-by-step procedures.
- Analytical standards : Cross-validate spectral data with PubChem entries .
- Biological assays : Adapt protocols from and for antimicrobial or enzyme inhibition studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
